molecular formula C13H14BrNOS B7574812 4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole

4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole

Cat. No.: B7574812
M. Wt: 312.23 g/mol
InChI Key: IQRYLRFPMPVNHO-UHFFFAOYSA-N
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Description

4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenoxy group attached to the thiazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Properties

IUPAC Name

4-[(4-bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNOS/c1-9(2)13-15-11(8-17-13)7-16-12-5-3-10(14)4-6-12/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRYLRFPMPVNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole typically involves the reaction of 4-bromophenol with an appropriate thiazole precursor. One common method includes the use of 4-bromophenol and 2-isopropylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, expanding its structural diversity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance the compound’s binding affinity to certain proteins, while the thiazole ring can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.

    2-Isopropylthiazole: A thiazole derivative with an isopropyl group.

    4-[(4-Chlorophenoxy)methyl]-2-propan-2-yl-1,3-thiazole: A similar compound with a chlorine atom instead of bromine.

Uniqueness

4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole is unique due to the combination of the bromophenoxy group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the bromine atom can enhance reactivity and binding affinity, while the thiazole ring provides stability and versatility in chemical reactions.

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